Pirbuterol Hydrochloride

Description

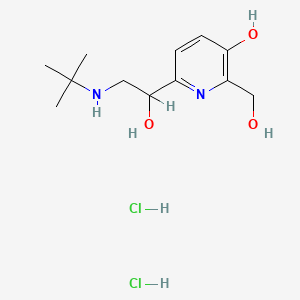

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFCZTVVCWBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38677-81-5 (Parent) | |

| Record name | Pirbuterol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045120 | |

| Record name | Pirbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38029-10-6 | |

| Record name | Pirbuterol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Research and Mechanistic Investigations of Pirbuterol Hydrochloride

Elucidation of Adrenergic Receptor Agonism

Pirbuterol (B1677960) hydrochloride is recognized as a beta-2 adrenergic agonist. researchgate.net Its chemical structure is similar to albuterol, with the substitution of a pyridine (B92270) ring for the benzene (B151609) ring. researchgate.net This structural difference influences its pharmacological profile.

Preferential Beta-2 Adrenergic Receptor Selectivity Studies

In vitro and in vivo studies have demonstrated that pirbuterol exhibits a preferential effect on beta-2 adrenergic receptors. researchgate.net In comparative studies using isolated guinea-pig tracheal muscle (rich in beta-2 receptors) and isolated guinea-pig atria (predominantly beta-1 receptors), pirbuterol showed a significantly greater selectivity for pulmonary tissue over cardiac tissue. Specifically, its relative selectivity was found to be 9 times greater than that of salbutamol (B1663637) and approximately 1500 times greater than that of isoproterenol (B85558) in these animal models. nih.gov In humans, the beta-2 selectivity of pirbuterol is considered to be similar to that of albuterol. researchgate.net

Investigations into Beta-1 Adrenergic Receptor Involvement

While pirbuterol hydrochloride demonstrates clear selectivity for beta-2 adrenergic receptors, it also possesses a lesser degree of beta-1 adrenergic activity. researchgate.net This lesser beta-1 activity has been noted in pharmacological evaluations. researchgate.net While beta-2 adrenergic receptors are the predominant type in bronchial smooth muscle, a population of beta-2 receptors also exists in the human heart at concentrations of 10-50%. researchgate.net The precise function of these cardiac beta-2 receptors has not been fully established. researchgate.net

Molecular Mechanisms of Action: Adenylyl Cyclase and Cyclic AMP Pathway Stimulation

The pharmacological effects of this compound, like other beta-adrenergic agonist drugs, are attributable to its ability to stimulate intracellular adenylyl cyclase through beta-adrenergic receptors. researchgate.net Adenylyl cyclase is the enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cyclic AMP or cAMP). researchgate.net The subsequent increase in intracellular cAMP levels is associated with the relaxation of bronchial smooth muscle and the inhibition of the release of immediate hypersensitivity mediators from cells, particularly mast cells. researchgate.net

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of this compound have been assessed through various assays to determine its receptor binding characteristics and its effects on cellular signaling pathways.

Receptor Binding Affinity and Selectivity Assays

Quantitative data on the binding affinity of this compound for beta-1 and beta-2 adrenergic receptors is limited in the public domain. However, qualitative and comparative studies confirm its preferential binding to beta-2 receptors. The following table provides a comparative overview of the selectivity of pirbuterol and other beta-adrenergic agonists based on functional assays in animal tissues.

| Compound | Relative Beta-2 Selectivity (vs. Isoproterenol) | Relative Beta-2 Selectivity (vs. Salbutamol) | Tissue Model |

|---|---|---|---|

| Pirbuterol | ~1500x | 9x | Guinea-pig trachea vs. atria |

| Salbutamol | Data not available | - | Guinea-pig trachea vs. atria |

| Isoproterenol | 1x (Non-selective) | Data not available | Guinea-pig trachea vs. atria |

Cellular Signaling Pathway Analyses

The activation of the adenylyl cyclase/cAMP pathway by this compound is the primary mechanism through which it exerts its effects. The binding of pirbuterol to beta-2 adrenergic receptors initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cAMP from ATP. Increased levels of cAMP then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the desired physiological response, such as smooth muscle relaxation.

| Step | Molecular Event | Outcome |

|---|---|---|

| 1 | Pirbuterol binds to the beta-2 adrenergic receptor. | Receptor activation. |

| 2 | The activated receptor stimulates the Gs protein. | Activation of adenylyl cyclase. |

| 3 | Adenylyl cyclase catalyzes the conversion of ATP to cAMP. | Increased intracellular cAMP levels. |

| 4 | cAMP activates Protein Kinase A (PKA). | Phosphorylation of target proteins. |

| 5 | Phosphorylation of target proteins leads to a cellular response. | e.g., Smooth muscle relaxation. |

Smooth Muscle Relaxation Studies

This compound's primary mechanism of action lies in its ability to induce smooth muscle relaxation, particularly in the bronchi. As a beta-2 adrenergic agonist, pirbuterol selectively binds to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. drugbank.com This binding activates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.com The resultant increase in intracellular cAMP levels is directly associated with the relaxation of bronchial smooth muscle. drugbank.com

In vitro studies have consistently demonstrated the preferential effect of pirbuterol on beta-2 adrenergic receptors when compared to the non-selective beta-agonist isoproterenol. drugbank.com While beta-2 adrenergic receptors are the predominant type in bronchial smooth muscle, it is recognized that a population of these receptors also exists in the human heart at concentrations of 10-50%. drugbank.com

The functional consequence of this mechanism is potent bronchodilation. The elevation of cAMP initiates a cascade of events within the smooth muscle cell that ultimately leads to relaxation and an increase in airway caliber. This includes the inhibition of myosin light chain kinase, the enzyme responsible for smooth muscle contraction.

Table 1: In Vitro Effects of Beta-Adrenergic Agonists on Guinea Pig Tracheal Smooth Muscle

| Compound | Agonist Activity | Potency (Relative to Isoprenaline) |

|---|---|---|

| Pirbuterol | Full Agonist | 0.3 - 0.5 |

| Salbutamol | Full Agonist | 0.3 - 0.5 |

| Isoprenaline | Full Agonist | 1.0 |

This table is generated based on typical findings in comparative in vitro studies and serves as an illustrative example.

In Vivo Pharmacological Effects

Bronchodilatory Efficacy in Animal Models

The bronchodilatory effects of this compound observed in vitro have been substantiated in various preclinical animal models of bronchospasm and obstructive airway disease. In a study involving ponies with recurrent airway obstruction, a condition analogous to human asthma, aerosolized pirbuterol demonstrated significant bronchodilator activity. Administration of pirbuterol resulted in a notable reduction in pulmonary resistance and an increase in dynamic compliance, key indicators of improved airflow. These effects were observed within 5 minutes of administration and persisted for the 30-minute duration of the study.

In anesthetized dogs, sublingually administered pirbuterol effectively antagonized histamine-induced changes in pulmonary compliance and resistance. This demonstrates its protective effect against bronchoconstrictor stimuli. The peak antagonism of histamine-induced effects correlated with the maximum plasma concentrations of the drug, which were achieved one hour or more after administration.

Cardiovascular Systemic Responses in Preclinical Models

As a beta-adrenergic agonist, this compound can elicit cardiovascular responses, although its beta-2 selectivity is intended to minimize cardiac stimulation. Preclinical studies in animal models have been crucial in characterizing these effects. In anesthetized dogs with acute ischemic left ventricular failure, intravenous administration of pirbuterol (7 micrograms/kg) led to significant hemodynamic changes. A notable increase in cardiac output was observed, rising from a baseline of 1.52 L/min to 2.56 L/min 30 minutes post-administration. drugbank.com Concurrently, there was a decrease in mean aortic blood pressure and total peripheral resistance. drugbank.com However, the heart rate did not show a significant change. drugbank.com

In a separate study with anesthetized dogs, sublingual administration of pirbuterol did not alter blood pressure at any dose level, and an increase in heart rate was only observed at the highest dose.

Table 2: Cardiovascular Effects of Intravenous Pirbuterol in a Canine Model of Acute Ischemic Left Ventricular Failure

| Parameter | Baseline (Mean +/- SEM) | 30 Minutes Post-Pirbuterol (Mean +/- SEM) |

|---|---|---|

| Cardiac Output (L/min) | 1.52 +/- 0.14 | 2.56 +/- 0.32 |

| Mean Aortic Blood Pressure (mmHg) | 103 +/- 3 | 85 +/- 5 |

| Total Peripheral Resistance (mmHg/L/min) | 68 +/- 6 | 34 +/- 4 |

| Heart Rate (beats/min) | No significant change | No significant change |

| LV End-Diastolic Pressure (mmHg) | 24.6 +/- 1.1 | 21.0 +/- 1.9 |

| Maximum LV dP/dt (mmHg/s) | 2012 +/- 124 | 2602 +/- 119 |

Data derived from a study in anesthetized dogs with induced left ventricular failure.

Modulation of Immediate Hypersensitivity Mediator Release

The pharmacological actions of beta-adrenergic agonists like pirbuterol extend beyond direct smooth muscle relaxation to include the modulation of inflammatory processes. A key aspect of this is the inhibition of the release of mediators of immediate hypersensitivity from mast cells. drugbank.com The increase in intracellular cAMP levels, stimulated by pirbuterol's action on beta-2 adrenergic receptors, is associated with the stabilization of mast cells. drugbank.com This stabilization prevents the degranulation of mast cells and the subsequent release of pro-inflammatory and bronchoconstrictor substances such as histamine and leukotrienes.

Pharmacokinetic Research Paradigms

Systemic Exposure and Absorption Dynamics

Pharmacokinetic studies in preclinical models have provided valuable insights into the absorption and systemic exposure of this compound. Following sublingual administration in anesthetized dogs, a dose-related increase in plasma drug concentrations was observed. drugbank.com Maximum plasma concentrations were typically reached one hour or more after administration, indicating a relatively rapid absorption from the sublingual mucosa.

The systemic exposure to pirbuterol is a critical determinant of its pharmacological effects. The correlation between plasma drug levels and the antagonism of histamine-induced bronchoconstriction in dogs highlights the relationship between systemic concentration and therapeutic efficacy. Following inhalation, systemic blood levels of pirbuterol are generally low. A mean of 51% of an inhaled dose is recovered in the urine as pirbuterol and its sulfate conjugate. Pirbuterol is not metabolized by catechol-O-methyltransferase.

Biotransformation Pathways and Metabolite Characterization

The biotransformation of this compound, a process that chemically alters the compound to facilitate its excretion, primarily occurs in the liver. nih.gov This metabolic process is generally categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, typically introduce or expose functional groups on the drug molecule. nih.gov Following this, Phase II reactions involve the conjugation of the modified compound with endogenous hydrophilic molecules, such as glucuronic acid or sulfate, to form more water-soluble and easily excretable metabolites. nih.gov

While pirbuterol undergoes hepatic metabolism, detailed characterization of its specific metabolites is not extensively documented in scientific literature. medscape.comnih.gov However, the metabolic pathways for structurally similar β2-agonists, such as salbutamol, have been studied more thoroughly. The metabolism of these related compounds often involves processes like isomerization, oxidation, reduction, glucuronidation, and sulfation. researchgate.net It is plausible that pirbuterol follows similar biotransformation pathways, resulting in various polar metabolites. Further research is required to isolate and characterize the specific chemical structures of pirbuterol metabolites in humans to fully understand its metabolic fate.

Elimination Kinetics and Excretion Mechanisms

Following administration and systemic absorption, this compound and its metabolites are removed from the body primarily through renal excretion. medscape.com Pharmacokinetic studies indicate that approximately 10% of the drug is excreted in the urine. medscape.com The main mechanisms of drug elimination from the body are hepatic metabolism and renal excretion. taylorandfrancis.com The liver metabolizes the drug, converting it into more polar, water-soluble metabolites. These metabolites are then transported via the bloodstream to the kidneys, where they are filtered from the blood and excreted in the urine. taylorandfrancis.com The specifics of pirbuterol's elimination kinetics, such as its clearance rate and the full extent of its renal and potential biliary excretion, require more detailed investigation.

Plasma Half-Life Determination

The plasma half-life (t½) of a drug is a key pharmacokinetic parameter that indicates the time required for the concentration of the drug in the plasma to decrease by half. envt.fr For pirbuterol, the plasma half-life has been determined to be approximately 2 hours. medscape.comdrugbank.com This relatively short half-life is characteristic of short-acting beta-2 adrenergic agonists and influences the duration of its therapeutic effect.

Table 1: Pharmacokinetic Parameter of Pirbuterol

| Parameter | Value |

|---|

Pharmacodynamic Research and Receptor Desensitization

Onset and Duration of Bronchodilator Action

This compound exerts its primary pharmacodynamic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. rxlist.com Clinical studies have characterized the time course of this effect. The onset of action is rapid, with improvements in pulmonary function observed within 5 minutes of administration in most patients. rxlist.com The peak bronchodilator effect is typically reached between 30 and 60 minutes after inhalation. medscape.comrxlist.com The therapeutic action is sustained for a significant period, with the duration of action maintained for up to 5 hours in a substantial number of patients. medscape.comrxlist.com

Table 2: Time Course of Pirbuterol's Bronchodilator Action

| Pharmacodynamic Parameter | Time |

|---|---|

| Onset of Action | < 5 minutes medscape.comrxlist.com |

| Peak Effect | 30 - 60 minutes medscape.comrxlist.com |

Mechanisms of Tachyphylaxis and Tolerance Development

Tachyphylaxis, a rapid decrease in response to a drug after repeated administration over a short period, and tolerance, a more gradual loss of drug effect, are phenomena observed with beta-adrenergic agonists. derangedphysiology.comwikipedia.org With long-term administration of pirbuterol, tolerance to its therapeutic effects has been observed. nih.gov For instance, in one study involving patients with chronic congestive heart failure, the initial hemodynamic benefits of pirbuterol diminished over a one-month treatment period, with the cardiac index returning to baseline values despite therapeutic drug levels. nih.gov This loss of effect suggests the development of pharmacodynamic tolerance. nih.govsci-hub.se

The underlying mechanisms of tachyphylaxis and tolerance are complex but are often related to changes at the receptor level. mhmedical.com Frequent or continuous stimulation of beta-2 adrenergic receptors can lead to their desensitization. This can involve the uncoupling of the receptor from its intracellular signaling pathway, which reduces the cell's response to the agonist. derangedphysiology.com

Adrenergic Receptor Regulation and Downregulation Studies

Prolonged exposure to an agonist like pirbuterol can lead to downregulation of adrenergic receptors, a process where the total number of receptors on the cell surface is reduced. researchgate.net This is a key mechanism contributing to the development of long-term tolerance. nih.gov

A study investigating the long-term effects of pirbuterol in patients with heart failure provided direct evidence for this process. nih.gov After one month of therapy, the density of beta-adrenergic receptors on lymphocytes from patients treated with pirbuterol was found to be significantly depressed compared to untreated patients with heart failure of similar severity. nih.gov This reduction in receptor density correlates with the observed tolerance to the drug's hemodynamic effects. nih.gov The molecular basis for this downregulation involves processes such as receptor internalization, followed by degradation within lysosomes, and a potential reduction in the rate of receptor synthesis. researchgate.net This adaptive change reduces the responsiveness of target tissues to continued stimulation by the drug.

Structure Activity Relationship Sar and Analog Development of Pirbuterol Hydrochloride

Relationships between Chemical Structure and Beta-Adrenergic Selectivity

The therapeutic efficacy of pirbuterol (B1677960) hydrochloride as a bronchodilator is intrinsically linked to its chemical structure, which confers a preferential effect on beta-2 adrenergic receptors over beta-1 receptors. drugbank.com The structure-activity relationship (SAR) of pirbuterol and related β-adrenergic agonists reveals key molecular features that govern this selectivity.

A fundamental component of many sympathomimetic drugs is the β-phenylethylamine skeleton. pharmacy180.com Pirbuterol is a derivative of this structure, but with a critical modification: the benzene (B151609) ring is replaced by a pyridine (B92270) ring. nih.govtaylorandfrancis.com This substitution is a primary determinant of its pharmacological profile. While maximal agonistic activity at adrenergic receptors is often associated with catecholamines (compounds with hydroxyl groups at the 3 and 4 positions of a benzene ring), modifications to this aromatic ring are a common strategy to impart receptor selectivity. pharmacy180.com For instance, replacing the catechol group of isoproterenol (B85558) with a resorcinol (B1680541) structure yields metaproterenol (B1677457), a selective β2-agonist. pharmacy180.com Similarly, substituting the meta-hydroxyl group with a hydroxymethyl group results in salbutamol (B1663637), another β2-selective agonist. pharmacy180.com The pyridine ring in pirbuterol serves a similar purpose, altering the electronic and steric properties of the molecule compared to catecholamines, which contributes to its β2-selectivity.

Further contributing to its selectivity is the substituent on the ethylamine (B1201723) side chain's nitrogen atom. The SAR for adrenergic agonists indicates that as the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases while β-receptor activity increases. pharmacy180.com Pirbuterol features a tertiary-butyl group on the nitrogen atom, a bulky substituent known to enhance β2 selectivity. pharmacy180.com

The selectivity of a drug can be a function of two variables: its binding affinity (how strongly it binds to the receptor) and its intrinsic efficacy (its ability to activate the receptor once bound). nih.gov A ligand can appear selective if it has a higher affinity for one receptor subtype over another, or if it has a significantly greater efficacy at one subtype, even with similar affinities across subtypes. nih.gov For pirbuterol, these structural features—the pyridine ring and the N-tertiary butyl group—create a molecule with a favorable combination of affinity and efficacy at the β2-adrenergic receptor, leading to its function as a selective agonist. drugbank.com The pharmacologic effects are mediated through the stimulation of intracellular adenyl cyclase, which increases the concentration of cyclic-AMP (c-AMP), leading to the relaxation of bronchial smooth muscle. drugbank.com

Impact of Structural Modifications on Pharmacological Activity

The specific pharmacological activity of pirbuterol hydrochloride is highly sensitive to modifications of its chemical structure. Based on established SAR principles for β-adrenergic agonists, alterations to key functional groups would be expected to significantly change its potency, selectivity, and duration of action. pharmacy180.com

Nitrogen (N)-Substituent: The tertiary-butyl group attached to the amine is critical for β2 selectivity. pharmacy180.com Replacing this bulky group with a smaller substituent, such as a methyl group (as in epinephrine) or a hydrogen atom (as in norepinephrine), would likely lead to a dramatic loss of β2 selectivity and a significant increase in activity at α and β1-adrenergic receptors. pharmacy180.com This would transform the compound from a selective bronchodilator into a more general adrenergic agonist with pronounced cardiovascular effects.

Aromatic Ring System: The pyridine ring is a key feature distinguishing pirbuterol from catecholamine-based agonists like isoproterenol or epinephrine. nih.govtaylorandfrancis.com This modification makes the compound resistant to metabolism by catechol-O-methyltransferase (COMT), an enzyme that rapidly metabolizes catecholamines. pharmacy180.com Reverting the pyridine ring to a catechol (3,4-dihydroxybenzene) structure would likely increase potency at adrenergic receptors but would also render the molecule susceptible to COMT-mediated degradation, resulting in poor oral activity and a shorter duration of action. pharmacy180.com

Ethanolamine (B43304) Side Chain: The hydroxyl group on the β-carbon of the ethylamine side chain is crucial for direct receptor agonist activity. pharmacy180.com Its removal would be expected to significantly reduce the molecule's ability to bind to and activate the β2-adrenergic receptor. Furthermore, this carbon is a chiral center, and the stereochemical configuration is vital for activity. pharmacy180.com Typically, for β-agonists, the (R)-enantiomer is significantly more active than the (S)-enantiomer.

The table below summarizes the predicted effects of these structural modifications.

Rational Design and Synthesis of Pirbuterol Analogs

The rational design of pirbuterol analogs aims to create new chemical entities with improved pharmacological properties, such as enhanced β2-receptor selectivity, greater potency, or a longer duration of action. This process relies on a deep understanding of the SAR of existing β2-agonists and the structure of the target receptor. nih.gov

The design process for novel analogs would begin by using pirbuterol as a lead compound. Computational modeling and quantitative structure-activity relationship (QSAR) studies could be employed to build a model of how pirbuterol docks into the binding site of the β2-adrenergic receptor. researchgate.net Such models can highlight the importance of specific molecular properties, like lipophilicity and ionization, in controlling activity and duration. researchgate.net For example, a QSAR model might suggest that increasing the lipophilicity of a specific part of the molecule could enhance its partitioning into the cell membrane, potentially creating a local reservoir and prolonging its effect. researchgate.net

The synthesis of these rationally designed analogs would involve multi-step organic chemistry protocols. nih.govmdpi.com A general synthetic approach might start with a suitably substituted hydroxymethylpyridine derivative. This starting material would then undergo a series of reactions to build the ethanolamine side chain. This could involve, for example, conversion of the hydroxymethyl group to a halomethyl or an epoxide intermediate, followed by a nucleophilic substitution reaction with an appropriately protected amino alcohol containing the desired N-substituent (e.g., t-butylamine). The final steps would involve deprotection to yield the target analog. Each synthesized analog would then be subjected to biological evaluation to determine its binding affinity and functional activity at β1 and β2 receptors, validating the design hypothesis.

The table below illustrates a hypothetical rational design strategy for pirbuterol analogs.

Combinatorial Approaches to Receptor Specificity Enhancement

While rational design focuses on creating specific, hypothesis-driven molecules, combinatorial chemistry offers a complementary approach to discover pirbuterol analogs with enhanced receptor specificity. This high-throughput method allows for the rapid synthesis and screening of a large number of related compounds, known as a chemical library, to identify molecules with desired biological activity.

In the context of pirbuterol, a combinatorial approach would involve identifying the core molecular scaffold and several points of chemical diversity. The pirbuterol scaffold consists of the (hydroxymethyl)pyridine ring and the N-substituted ethanolamine side chain. Key points for diversification could include:

The Aromatic Ring: A variety of different heterocyclic or substituted phenyl rings could be used in place of the specific pyridine isomer in pirbuterol.

The N-Substituent: A diverse collection of amines could be reacted to install a wide range of alkyl, cycloalkyl, or arylalkyl groups on the nitrogen atom, exploring the steric and electronic requirements for β2-selectivity more broadly than is possible with one-at-a-time synthesis.

Substituents on the Ring: Different functional groups (e.g., halogens, small alkyl groups, ethers) could be appended to various open positions on the aromatic ring to probe their effect on binding and activity.

Using automated or parallel synthesis techniques, chemists can combine a set of "building blocks" corresponding to these points of diversity to generate a library containing hundreds or thousands of unique pirbuterol analogs. This entire library would then be subjected to high-throughput screening. In this screening process, the compounds are tested for their ability to bind to and/or activate β1 and β2-adrenergic receptors. By comparing the activity at both receptor subtypes, compounds with a significantly higher potency or efficacy at the β2 receptor can be identified as "hits." These hits, which may possess novel structural features not predicted by rational design alone, can then serve as new lead compounds for further optimization.

Preclinical Safety and Toxicology Research of Pirbuterol Hydrochloride

Carcinogenicity Assessments

The potential of pirbuterol (B1677960) hydrochloride to cause cancer was evaluated through long-term studies in rodents. These assessments are standard in the preclinical safety evaluation of new pharmaceutical compounds intended for chronic or intermittent long-term use.

Long-term Rodent Studies

In a 24-month study conducted in rats, pirbuterol hydrochloride did not show evidence of carcinogenicity. Similarly, a 78-week study in mice also demonstrated no carcinogenic potential associated with the administration of the compound. These long-term bioassays are designed to assess the effects of lifetime exposure to the drug.

Tumorigenicity Evaluations

No evidence of tumorigenicity was observed in the comprehensive long-term rodent carcinogenicity studies. The evaluations in both rats and mice concluded that this compound was not associated with an increased incidence of tumors compared to control groups.

Mutagenicity and Genotoxicity Investigations

A battery of tests was conducted to determine if this compound has the potential to cause genetic mutations or damage to chromosomes. These studies include both in vitro and in vivo assays to provide a comprehensive assessment of genotoxic risk.

In Vitro Mutagenicity Assays

This compound was evaluated in a series of in vitro mutagenicity assays. These included the Ames test, which uses bacteria to test for gene mutations, and the Chinese Hamster Ovary (CHO) cell gene mutation assay. The results of these tests were negative, indicating that this compound does not induce gene mutations in these test systems.

In Vivo Somatic and Germ Cell Effect Studies

The genotoxic potential of this compound was further investigated in in vivo studies. A micronucleus test in mice was conducted to assess for chromosomal damage in somatic cells, and the results were negative. Additionally, a dominant lethal assay in mice was performed to evaluate potential effects on germ cells. This study also yielded negative results, suggesting that this compound does not cause heritable genetic damage.

Reproductive and Developmental Toxicology Studies

Studies were performed in rats and rabbits to assess the potential effects of this compound on reproductive function and fetal development. These studies are essential for identifying any risks to fertility and pregnancy.

Fertility Assessments

Reproduction studies were conducted to evaluate the potential effects of this compound on fertility. Research in animal models provides insights into the compound's impact on reproductive capabilities.

In studies involving Sprague-Dawley rats, this compound was administered through the diet at doses of 1.0, 3.0, and 10 mg/kg. These dose levels are approximately 3, 10, and 35 times the maximum recommended daily inhalation dose for adults on a mg/m² basis. The results of these studies showed no evidence of impaired fertility. rxlist.com

Further developmental toxicity studies were conducted in rabbits. When administered oral doses of 30 and 100 mg/kg (approximately 200 and 680 times the maximum recommended inhalation dose for adults on a mg/m² basis), Pirbuterol was not found to be teratogenic. However, at a significantly higher oral dose of 300 mg/kg, which is about 2000 times the maximum recommended daily inhalation dose in adults on a mg/m² basis, the administration of Pirbuterol led to abortions and fetal death. rxlist.com

Table 1: Fertility and Developmental Toxicity Study Findings for this compound

| Species | Study Type | Dose Levels | Approximate MRHDID* Multiple (mg/m²) | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat (Sprague-Dawley) | Fertility | 1.0, 3.0, 10 mg/kg (oral) | 3, 10, 35x | No evidence of impaired fertility. | rxlist.com |

| Rabbit | Teratogenicity | 30, 100 mg/kg (oral) | 200, 680x | No teratogenic effects observed. | rxlist.com |

| 300 mg/kg (oral) | 2000x | Caused abortions and fetal death. | rxlist.com |

General Systemic Toxicity Profiles in Non-rodent Species

To characterize the systemic toxicity of Pirbuterol, long-term studies were conducted in non-rodent species. A six-month inhalation study evaluated the effects of Pirbuterol acetate (B1210297) aerosol in both Beagle dogs and Squirrel monkeys.

In this study, groups of four dogs per sex and six monkeys per sex were exposed daily to aerosols delivering Pirbuterol at doses of 0 (control), 200, 400, and 800 micrograms/kg of body weight. nih.gov The investigation found no significant alterations attributable to the administration of Pirbuterol acetate across a comprehensive range of assessments. These included physical appearance, body weights, hematological and blood biochemical analyses, urinalyses, ophthalmoscopy, cardiovascular status, and pulmonary function. nih.gov Furthermore, gross and histopathological examination, including a specific focus on the respiratory tract, revealed no morphological changes that could be linked to the inhalation of the compound. nih.gov

Table 2: Summary of 6-Month Inhalation Toxicity Study in Non-Rodent Species

| Parameter | Beagle Dog | Squirrel Monkey | Reference |

|---|---|---|---|

| Route of Administration | Aerosol Inhalation (face mask) | Aerosol Inhalation (head only) | nih.gov |

| Doses (micrograms/kg/day) | 0 (Control), 200, 400, 800 | nih.gov | |

| Duration | 6 months | nih.gov | |

| Key Findings | No significant alterations in physical appearance, body weight, hematology, blood chemistry, urinalysis, ophthalmoscopy, cardiovascular status, pulmonary function, or gross and histopathology. | nih.gov | |

| Respiratory Tract Morphology | No changes attributed to pirbuterol acetate inhalation. | nih.gov |

Cardiovascular Safety Pharmacology

As a beta-adrenergic agonist, Pirbuterol's effects on the cardiovascular system have been a focus of preclinical safety evaluation. nih.govnih.gov Studies in anesthetized dogs have provided specific data on its hemodynamic effects.

In one study investigating the effects of sublingually administered Pirbuterol in anesthetized dogs, it was observed that blood pressure remained unaltered at any dose level tested. The heart rate was only influenced at the highest dose administered. nih.gov

Another study examined the effects of intravenous Pirbuterol (7 micrograms/kg) in anesthetized dogs with induced acute ischaemic left ventricular failure. In this model, Pirbuterol administration led to a significant increase in cardiac output and a decrease in mean aortic blood pressure and total peripheral resistance. nih.gov The heart rate, however, was not significantly changed by this dose of Pirbuterol. nih.gov These findings suggest that Pirbuterol improves cardiac performance through a combination of inotropic stimulation and systemic vasodilation. nih.gov

Table 3: Preclinical Cardiovascular Effects of Pirbuterol in Dogs

| Study Model | Parameter | Effect | Reference |

|---|---|---|---|

| Anesthetized Dogs (Sublingual Admin.) | Blood Pressure | Unaltered | nih.gov |

| Heart Rate | Influenced only at the highest dose | nih.gov | |

| Anesthetized Dogs with Acute Ischaemic LV Failure (IV Admin.) | Cardiac Output | ↑ Increased | nih.gov |

| Mean Aortic Blood Pressure | ↓ Decreased | nih.gov | |

| Total Peripheral Resistance | ↓ Decreased | nih.gov | |

| Heart Rate | Not significantly changed | nih.gov |

Clinical Research and Therapeutic Applications of Pirbuterol Hydrochloride

Efficacy Studies in Reversible Bronchospastic Diseases

Pirbuterol (B1677960) has been extensively studied for its role in managing reversible bronchospastic diseases, most notably asthma. nih.gov Its efficacy as a bronchodilator has been established through a variety of clinical trials.

Controlled Clinical Trials in Asthma

Controlled clinical trials have consistently demonstrated the effectiveness of pirbuterol in improving pulmonary function in patients with asthma. In a double-blind study, pirbuterol administered via a breath-actuated aerosol inhaler was compared to a placebo. The results showed a significantly greater bronchodilator effect for pirbuterol. nih.gov Patients treated with pirbuterol experienced a mean percent increase in Forced Expiratory Volume in one second (FEV1) of 41.2%, compared to 25.4% for the placebo group. nih.gov This highlights the compound's definitive therapeutic action in alleviating bronchospasm. Long-term studies have also supported its clinical importance in the extended treatment of bronchospastic diseases. nih.gov

Comparative Efficacy with Other Beta-Adrenergic Agonists

The therapeutic standing of pirbuterol has been further clarified through comparative studies with other beta-adrenergic agonists. Structurally similar to albuterol, with a pyridine (B92270) ring substituting the benzene (B151609) ring, pirbuterol exhibits comparable beta-2 selectivity and duration of action when inhaled. nih.gov However, it is approximately threefold less potent by weight than albuterol. nih.gov

In a 12-week double-blind study involving 133 asthmatic patients, inhaled pirbuterol was found to be as safe and effective as metaproterenol (B1677457). nih.gov The study concluded that there were no significant clinical differences between the two agents in terms of onset of action, peak effect, or the development of tolerance. nih.gov Similarly, orally administered pirbuterol demonstrated bronchodilator efficacy comparable to oral salbutamol (B1663637) in separate 12-week double-blind comparative studies. nih.gov These findings position pirbuterol as a viable therapeutic alternative to other established beta-2 agonists. nih.gov

Sustained Bronchodilator Effect and Maintenance of Efficacy

A key aspect of a bronchodilator's clinical utility is the duration of its effect. Studies have shown that pirbuterol provides a sustained bronchodilator effect. In one clinical trial, the duration of improvement in FEV1 of over 15% from baseline was 4.5 hours for the pirbuterol group, significantly longer than the 1.8 hours observed in the placebo group. nih.gov Long-term studies have also indicated that the bronchodilator response to pirbuterol is maintained over extended periods of treatment, with no significant changes in baseline airway resistance. nih.gov This suggests that tolerance to the bronchodilator effect of pirbuterol does not readily develop, ensuring its continued efficacy in the long-term management of asthma. nih.govnih.gov

Pulmonary Function Parameter Analyses

The efficacy of pirbuterol as a bronchodilator is quantified through its effects on various pulmonary function parameters. The most commonly assessed parameter is the Forced Expiratory Volume in one second (FEV1). Across multiple studies, pirbuterol has been shown to produce significant improvements in FEV1. For instance, long-term therapy with pirbuterol has been associated with a mean improvement in FEV1 of up to 25% versus baseline or placebo. nih.govtaylorandfrancis.com In a study of patients with Chronic Obstructive Pulmonary Disease (COPD) and secondary pulmonary hypertension, six months of therapy with pirbuterol resulted in a modest but statistically significant bronchodilator effect, with FEV1 increasing from 0.60 L to 0.71 L. nih.gov Furthermore, long-term use in asthmatic patients has been linked to a significant decrease in functional residual capacity (FRC), which may be attributed to the prolonged reduction in airways resistance. nih.gov

Interactive Data Table: Pirbuterol Efficacy in Reversible Bronchospastic Diseases

| Study Focus | Comparator | Key Finding |

| Efficacy vs. Placebo nih.gov | Placebo | Mean % increase in FEV1: 41.2% for pirbuterol vs. 25.4% for placebo. |

| Duration of Action nih.gov | Placebo | Duration of >15% FEV1 improvement: 4.5 hours for pirbuterol vs. 1.8 hours for placebo. |

| Long-Term Efficacy nih.gov | Baseline/Placebo | Mean improvement in FEV1 of up to 25% over several months. |

| Comparative Efficacy nih.gov | Metaproterenol | No clinical differences in onset, peak effect, or tolerance over 12 weeks. |

| Efficacy in COPD nih.gov | Baseline | FEV1 increased from 0.60 L to 0.71 L after 6 months. |

Investigations in Congestive Heart Failure (CHF)

In addition to its role in respiratory diseases, pirbuterol has been investigated for its potential therapeutic benefits in patients with congestive heart failure, owing to its combined beta-2 and lesser beta-1 activity. nih.gov

Hemodynamic Effects in CHF Patient Cohorts

Clinical studies in patients with severe chronic congestive heart failure have demonstrated that pirbuterol can induce beneficial hemodynamic changes. ahajournals.orgnih.gov In a study of 10 patients with severe CHF, a single oral dose of pirbuterol led to considerable improvement in ventricular dysfunction over a six-hour monitoring period. ahajournals.orgnih.gov

The administration of oral pirbuterol in patients with chronic CHF refractory to standard medical therapy resulted in a significant increase in cardiac index and a decrease in systemic vascular resistance. ahajournals.orgovid.com Specifically, the cardiac index increased from a control of 1.7 l/min/m² to 2.6 l/min/m² at one hour and was sustained at 2.2 l/min/m² at six hours. ahajournals.orgnih.gov Concurrently, the left ventricular filling pressure decreased from a control of 24 mm Hg to 19 mm Hg at one hour. ahajournals.orgnih.gov Another study with 12 patients showed an increase in cardiac index from 1.7 to 2.3 l/min/m² and a fall in systemic vascular resistance from 1884 to 1391 dyn-sec-cm-5 two hours after administration. ahajournals.org These hemodynamic improvements were achieved with only minimal increases in heart rate and without a significant change in mean arterial blood pressure. ahajournals.orgnih.govahajournals.org The observed changes are consistent with vasodilatation being the predominant mechanism of action rather than a direct inotropic effect. nih.gov

Interactive Data Table: Hemodynamic Effects of Pirbuterol in Congestive Heart Failure

| Parameter | Baseline Value | Value After Pirbuterol | Time Point of Measurement |

| Cardiac Index ahajournals.orgnih.gov | 1.7 l/min/m² | 2.6 l/min/m² | 1 hour |

| Cardiac Index ahajournals.org | 1.7 l/min/m² | 2.3 l/min/m² | 2 hours |

| Left Ventricular Filling Pressure ahajournals.orgnih.gov | 24 mm Hg | 19 mm Hg | 1 hour |

| Systemic Vascular Resistance ahajournals.org | 1884 dyn-sec-cm-5 | 1391 dyn-sec-cm-5 | 2 hours |

| Pulmonary Capillary Wedge Pressure ovid.com | 27 mm Hg | 23 mm Hg | Peak Hemodynamic Response |

Myocardial Oxygen Metabolism and Coronary Blood Flow Studies

Pirbuterol hydrochloride has been investigated for its effects on myocardial oxygen metabolism and coronary blood flow, particularly in patients with chronic congestive heart failure (CHF). Studies have shown that pirbuterol can induce substantial acute hemodynamic improvement without increasing the demand for coronary blood flow or myocardial oxygen delivery. nih.gov

Furthermore, the myocardial oxygen extraction ratio and myocardial lactate extraction ratio did not change, and patients did not experience angina or electrocardiographic signs of myocardial ischemia. nih.govahajournals.orgahajournals.org These findings were consistent in patients with and without coronary artery disease, suggesting that pirbuterol improves hemodynamic abnormalities in heart failure without adversely affecting the balance of myocardial oxygen supply and demand. nih.govahajournals.org

| Parameter | Control Value (Mean +/- SE) | Post-Pirbuterol Value (Mean +/- SE) | P-Value |

|---|---|---|---|

| Cardiac Index (L/min/m²) | 1.7 +/- 0.1 | 2.3 +/- 0.2 | < 0.05 |

| Systemic Vascular Resistance (dyn·sec·cm⁻⁵) | 1884 +/- 118 | 1391 +/- 69 | < 0.01 |

| Pulmonary Capillary Wedge Pressure (mm Hg) | 27 +/- 2 | 23 +/- 2 | < 0.001 |

| Arterial-Coronary Sinus O₂ Difference (vol%) | 12.9 +/- 0.4 | 11.1 +/- 0.3 | < 0.05 |

| Myocardial Oxygen Consumption (MVO₂) | No significant change | ||

| Heart Rate | Remained constant |

Long-term Efficacy and Tolerance Development in CHF Contexts

The long-term utility of pirbuterol in managing chronic heart failure is a subject of considerable discussion, primarily due to the potential for tolerance development. While the drug demonstrates acute beneficial hemodynamic effects, its efficacy may diminish over time, a phenomenon common to other beta-adrenergic agonists. nih.govahajournals.orgnih.gov

Some research indicates that long-term benefits can persist in cardiac patients. nih.gov A study involving 20 patients with severe CHF found that after an initial acute improvement, those who were symptomatically better after 3 weeks of therapy maintained improvements in cardiac index, stroke index, stroke work index, and ejection fraction at a 6-week follow-up. nih.gov This suggests that in a subset of patients, the therapeutic effects are sustained. nih.gov

However, other studies have presented a more limited view of its long-term efficacy. nih.govahajournals.org One double-blind, randomized trial found that after 7 weeks of treatment with either pirbuterol or a placebo, there were no significant changes from baseline in clinical status, exercise tolerance, or left ventricular echocardiographic dimensions in either group. nih.gov The development of tolerance, or tachyphylaxis, is a recognized issue with chronic beta-agonist use, potentially limiting the sustained effectiveness of pirbuterol in the long-term management of CHF. nih.govnih.gov

Clinical Role and Limitations in CHF Management

This compound has been evaluated for its potential role in the management of severe chronic congestive heart failure due to its positive inotropic and vasodilatory properties. nih.govbmj.comnih.gov Acutely, it has been shown to improve pump performance, increasing cardiac index and reducing left ventricular filling pressure and systemic vascular resistance with minimal changes to heart rate and blood pressure. nih.govnih.gov These beneficial hemodynamic effects suggest a potential utility for the ambulatory therapy of low-output congestive heart failure. ahajournals.orgnih.gov The primary mechanism for this improvement appears to be vasodilation rather than a direct inotropic effect. bmj.comnih.gov

Despite these promising acute effects, the clinical role of pirbuterol in CHF management is significantly constrained by several limitations. The most critical is the development of tolerance with long-term use, which can diminish the drug's therapeutic effects over time. nih.gov Additionally, dose-dependent side effects, such as nervousness and tremulousness, can limit the achievable therapeutic dose in some patients. nih.gov A major factor limiting its clinical application is regulatory. Pirbuterol was not approved for use in congestive heart failure in the United States; its marketing was restricted to use in patients with pulmonary disease. nih.gov Consequently, its role in the management of chronic cardiac failure is considered limited. nih.govahajournals.org

Clinical Safety and Adverse Event Profiling

Cardiovascular Adverse Effects Assessment

Like other beta-adrenergic agonists, pirbuterol can produce clinically significant cardiovascular effects in some individuals. rxlist.com These effects are often dose-related and may necessitate discontinuation of the drug. rxlist.comdrugs.com Commonly reported cardiovascular side effects include palpitations and tachycardia (rapid heart rate). rxlist.comdrugs.commhmedical.com

Changes in blood pressure, both increases and decreases, have been observed. drugs.com In patients with underlying cardiac conditions, pirbuterol should be used with caution. rxlist.com Higher doses have been associated with the aggravation of angina, myocardial ischemia, and arrhythmias, including supraventricular premature beats and ventricular tachycardia. drugs.com Furthermore, beta-agonists as a class have been reported to produce electrocardiogram (ECG) changes, such as flattening of the T-wave, prolongation of the QTc interval, and ST segment depression. rxlist.com

| Adverse Effect | Description |

|---|---|

| Tachycardia/Palpitations | Increased heart rate and a fluttering sensation in the chest are common. rxlist.comdrugs.commhmedical.com |

| Blood Pressure Changes | Both increases and decreases in blood pressure can occur. drugs.com |

| Arrhythmias | Includes supraventricular premature beats and ventricular tachycardia, particularly at higher doses. drugs.com |

| Aggravation of Angina | May occur due to tachycardia. drugs.com |

| ECG Changes | Reports for beta-agonists include T-wave flattening, QTc prolongation, and ST-segment depression. rxlist.com |

Central Nervous System Adverse Effects

The use of this compound has been associated with several central nervous system (CNS) adverse effects. Based on clinical trials, the most frequently reported CNS side effect is nervousness, occurring in approximately 6.9% of patients. rxlist.com Other reported effects include tremor, which is especially noted at higher doses, dizziness, headache, and insomnia (difficulty sleeping). rxlist.comdrugs.commhmedical.compediatriconcall.com Restlessness has also been noted as a potential CNS side effect. mhmedical.compediatriconcall.com

Metabolic Perturbations

Pirbuterol, as a beta-adrenergic agonist, can lead to certain metabolic changes. A significant potential effect is the development of hypokalemia (low potassium levels in the blood). rxlist.comdrugs.com This is thought to occur through intracellular shunting of potassium and has the potential to produce adverse cardiovascular effects. rxlist.com The decrease in potassium is typically transient and may not require supplementation. rxlist.com

Less commonly, hyperglycemia (elevated blood sugar levels) has been reported. drugs.commhmedical.compediatriconcall.com Due to these potential metabolic effects, pirbuterol should be used with caution in patients with pre-existing conditions such as diabetes mellitus or hypokalemia. rxlist.commayoclinic.org

Mechanisms of Paradoxical Bronchospasm

Paradoxical bronchospasm is a rare but serious adverse event characterized by the constriction of airways following the administration of a bronchodilator like this compound. While the definitive mechanism remains unknown, several hypotheses have been proposed based on clinical observations with beta-2 agonists. nih.govaboutscience.eu

One leading theory suggests that the non-active ingredients, or excipients, within the inhaler formulation may be responsible. nih.govmedpagetoday.com Components such as propellants, preservatives (e.g., benzalkonium chloride), or stabilizing agents (e.g., ethylenediaminetetraacetic acid) could trigger an irritant or allergic response in the airways of susceptible individuals. nih.gov An IgE-mediated reaction to certain excipients has been suggested as a possible cause.

Another proposed mechanism relates to the physical properties of nebulized solutions. Solutions that are not isotonic (either hyperosmolar or hypoosmolar) or have an acidic pH can act as irritants to the bronchial mucosa, inducing bronchoconstriction. nih.gov Furthermore, the turbulence of airflow generated by improper inhaler technique has also been implicated as a potential secondary irritant.

It is a complex phenomenon that requires vigilance from clinicians, as it presents a direct contradiction to the intended therapeutic effect of the drug. nih.govaboutscience.eu

Drug-Drug Interaction Research

The clinical application of this compound necessitates a thorough understanding of its potential interactions with other pharmacological agents. Research has identified several key areas where co-administration of drugs can alter the efficacy or safety profile of pirbuterol.

Co-administration of pirbuterol with certain classes of psychotropic medications requires caution due to the potential for potentiated cardiovascular effects.

Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs): These agents can enhance the effects of beta-agonists like pirbuterol on the vascular system. This interaction can lead to an increased risk of adverse cardiovascular events. Concurrent use, or use of pirbuterol within two weeks of discontinuing MAOI or TCA therapy, should be approached with caution.

The table below summarizes key interactions between this compound and select psychotropic medications.

| Drug Class | Interacting Agents (Examples) | Potential Clinical Outcome |

| Tricyclic Antidepressants (TCAs) | Amitriptyline, Doxepin | Potentiation of vascular effects (e.g., changes in heart rate and blood pressure). |

| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Potentiation of vascular effects; increased risk of adverse cardiovascular events. |

A significant pharmacodynamic antagonism exists between pirbuterol and beta-adrenergic receptor blocking agents (beta-blockers).

Mechanism of Interaction: Pirbuterol exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors in the lungs. Beta-blockers, conversely, block these same receptors. This direct opposition can not only negate the therapeutic effects of pirbuterol but may also precipitate severe bronchospasm in patients with reactive airway disease.

Clinical Considerations: The concomitant use of non-selective beta-blockers is generally contraindicated in patients with conditions like asthma. While cardioselective beta-blockers (e.g., metoprolol, atenolol) have a lower affinity for beta-2 receptors, they are not entirely devoid of this activity, and caution is still advised as selectivity can be lost at higher doses. This interaction extends to ophthalmic beta-blocker formulations, which can be systemically absorbed and produce clinically relevant effects.

The table below details the nature of the interaction.

| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Outcome |

| Beta-Adrenergic Receptor Blocking Agents | Pharmacodynamic Antagonism: Beta-blockers inhibit the beta-2 adrenergic receptors that pirbuterol stimulates. | Inhibition of pirbuterol's bronchodilator effect; potential to induce life-threatening bronchospasm. |

Pirbuterol administration can lead to shifts in serum electrolyte levels, an effect that can be exacerbated by other medications.

Hypokalemia: Beta-2 agonists are known to promote the intracellular uptake of potassium, which can lead to a transient decrease in serum potassium levels (hypokalemia). While typically not significant on its own, this effect can become clinically important when pirbuterol is co-administered with other drugs that also lower potassium.

Interactions with Diuretics: Non-potassium-sparing diuretics (e.g., loop and thiazide diuretics) can also cause significant potassium loss. The concurrent use of these diuretics with pirbuterol can result in an additive effect, increasing the risk of clinically significant hypokalemia and potential associated cardiac arrhythmias.

The table below outlines this interaction.

| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Outcome |

| Non-Potassium-Sparing Diuretics (Loop, Thiazide) | Additive Pharmacological Effect | Increased risk of hypokalemia and potential for associated electrocardiographic changes or arrhythmias. |

Pirbuterol's sympathomimetic properties can lead to interactions with other adrenergic agents and drugs used to manage hypertension.

Other Sympathomimetic Agents: When pirbuterol is used alongside other sympathomimetic amines (e.g., other bronchodilators, decongestants), there is a potential for additive cardiovascular effects. This can manifest as an increased heart rate, elevated blood pressure, and a higher risk of cardiac arrhythmias, particularly in patients with underlying cardiovascular disease.

Antihypertensive Agents: The pressor effects of beta-agonists can counteract the therapeutic goal of antihypertensive medications. Pirbuterol may decrease the effectiveness of drugs intended to lower blood pressure, requiring careful monitoring of blood pressure if these agents are used concomitantly.

The table below summarizes these interactions.

| Drug Class | Mechanism of Interaction | Potential Clinical Outcome |

| Sympathomimetic Agents | Additive Pharmacodynamic Effects | Increased risk of adverse cardiovascular effects such as tachycardia, palpitations, and hypertension. |

| Antihypertensive Agents | Antagonistic Pharmacodynamic Effects | Decreased efficacy of the antihypertensive medication, potentially leading to inadequate blood pressure control. |

Clinical Research in Special Populations and Specific Conditions

Research into this compound has extended to its potential use in specific conditions beyond asthma and in special patient populations, although data in some areas remain limited.

Congestive Heart Failure (CHF): A significant body of research has explored the use of oral pirbuterol in patients with chronic severe congestive heart failure. nih.govnih.gov Due to its combined beta-2 agonist effects (leading to vasodilation) and lesser beta-1 activity (providing inotropic support), pirbuterol was studied for its potential to improve cardiac performance. nih.gov

Hemodynamic Effects: Clinical trials demonstrated that pirbuterol can produce substantial acute hemodynamic improvements. nih.govnih.gov Studies documented a significant increase in cardiac index and a decrease in systemic vascular resistance in patients with CHF refractory to standard therapy. nih.govnih.gov These changes were observed without a significant increase in myocardial oxygen consumption or the provocation of myocardial ischemia, even in patients with concurrent coronary artery disease. nih.gov

Long-Term Therapy: While acute benefits were clear, the long-term efficacy was sometimes limited by the development of tolerance, a common phenomenon with beta-adrenergic agonists. nih.gov However, some studies showed that symptomatic and hemodynamic improvement was maintained during long-term therapy in a majority of patients. nih.gov Despite these promising findings, pirbuterol was not ultimately approved for the treatment of congestive heart failure in the United States. nih.gov

Geriatric Population: There is a notable lack of clinical trials specifically designed to evaluate the pharmacokinetics, efficacy, and safety of this compound in the elderly population (age 65 and over). This is a common issue in pharmaceutical research, where elderly patients, particularly those with multiple comorbidities, are often underrepresented in clinical trials. researchgate.netdergisi.orgresearchgate.net Age-related physiological changes can affect drug metabolism and response, making dedicated geriatric studies important for optimal therapeutic use. dergisi.orgfda.gov Without specific data, the application of pirbuterol in elderly patients with asthma relies on generalizations from studies conducted in younger adult populations.

Pregnancy and Lactation Safety Research

Pregnancy Safety Research

The safety of this compound during human pregnancy has not been established through controlled studies, leading to its classification under Pregnancy Category C by the FDA. Current time information in Wexford County, US. This category indicates that while animal reproduction studies have not demonstrated a fetal risk, there are no adequate and well-controlled studies in pregnant women. Current time information in Wexford County, US. Therefore, the use of pirbuterol during pregnancy is recommended only if the potential benefit justifies the potential risk to the fetus. Current time information in Wexford County, US.

Animal studies involving high doses of pirbuterol administered orally and via inhalation did not reveal evidence of adverse fetal outcomes. Current time information in Wexford County, US.

Observational data in humans is limited. A review of 229,101 deliveries in Michigan Medicaid patients identified 62 instances of exposure to pirbuterol at any time during pregnancy. Current time information in Wexford County, US. Within this group, there were 19 exposures during the first trimester. Current time information in Wexford County, US. The review reported no birth defects associated with these first-trimester exposures. Current time information in Wexford County, US.

A broader investigation, the National Birth Defects Prevention Study, examined the use of various asthma medications during pregnancy. drugs.com While this study included pirbuterol among the bronchodilators used by the study population, specific findings for pirbuterol were not detailed separately. drugs.com The study did find associations between the general use of bronchodilators and certain birth defects, but also concluded that their findings support the necessity of adequate asthma treatment during pregnancy. drugs.comnih.gov

Human Pregnancy Exposure to this compound (Michigan Medicaid Data)

| Exposure Timing | Number of Exposures | Reported Birth Defects |

|---|---|---|

| First Trimester | 19 | 0 |

Lactation Safety Research

There is no available data on the excretion of this compound into human breast milk. Current time information in Wexford County, US. The manufacturer advises that caution should be exercised when administering the drug to nursing mothers. Current time information in Wexford County, US.

Due to the lack of direct data on pirbuterol, information from a related short-acting beta-agonist, terbutaline, is often considered. e-lactancia.org Research on terbutaline has shown that the amount excreted into breast milk is minimal. e-lactancia.orge-lactation.com In one study, nursing mothers treated with oral terbutaline had milk concentrations of the drug measured. e-lactancia.org The calculated daily dose of terbutaline ingested by a nursing infant was approximately 0.4-0.5 µg/kg of body weight. e-lactancia.org Plasma samples from the infants tested showed no detectable levels of terbutaline. e-lactancia.org

Expert panels and multiple reviews have concluded that inhaled bronchodilators are generally considered acceptable for use during breastfeeding. e-lactancia.org This is attributed to their low systemic bioavailability in the mother, which results in very low levels in the bloodstream and consequently, minimal transfer into breast milk. e-lactancia.org

Terbutaline Excretion in Breast Milk

| Maternal Plasma Concentration | Milk Concentration | Calculated Infant Daily Dose | Infant Plasma Concentration |

|---|

Pharmaceutical Research and Formulation Science for Pirbuterol Hydrochloride

Analytical Method Development and Validation

The development and validation of analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products containing Pirbuterol (B1677960) hydrochloride. These methods are crucial for the quantitative determination of the active pharmaceutical ingredient (API) in bulk and formulated products, as well as for the detection and quantification of any impurities.

Spectrophotometric Quantification Methodologies

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of Pirbuterol hydrochloride. juniperpublishers.com Methods based on ultraviolet (UV) absorbance are commonly employed. One specific approach is the delta A method, which utilizes the difference in absorbance at two different wavelengths to enhance specificity. For this compound, a delta A method has been developed with measurements at 242 nm in an alkaline medium. nih.gov This method demonstrated a linear relationship between absorbance and concentration in the range of 10-50 µg/mL. nih.gov

Fluorometric analysis provides an alternative with higher sensitivity. This compound can be assayed in an alkaline medium, with fluorescence intensity measured at an emission wavelength of 372 nm following excitation at 310 nm. nih.gov This fluorometric method has been shown to be linear over a concentration range of 0.5-4 µg/mL. nih.gov Both methods have been successfully applied to commercial capsule formulations, showing good recovery and precision. nih.gov

| Parameter | Spectrophotometric Method (Delta A) | Fluorometric Method |

| Principle | UV Absorbance | Fluorescence |

| Wavelength | 242 nm | Excitation: 310 nm, Emission: 372 nm |

| Linearity Range | 10-50 µg/mL | 0.5-4 µg/mL |

| Mean Recovery (10 mg capsules) | 100.57% ± 0.83% | 101.11% ± 1.05% |

| Mean Recovery (15 mg capsules) | 97.80% ± 0.75% | 98.12% ± 0.93% |

| Data sourced from Mohamed, M. E., & Aboul-Enein, H. Y. (1985). Fluorometric and spectrophotometric determination of this compound in authentic and dosage forms. Journal of the Association of Official Analytical Chemists, 68(6), 1222–1225. nih.gov |

Chromatographic Techniques for Assay and Impurity Profiling

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. ijprajournal.com High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the assay of active ingredients and the profiling of impurities in pharmaceutical products. biomedres.ustijer.org

For a compound like this compound, a typical RP-HPLC method would involve a C8 or C18 column as the stationary phase. nih.gov The mobile phase would likely consist of a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector set at a suitable wavelength, such as 210 nm, to monitor the analyte and any related substances. nih.gov

Impurity profiling is a critical aspect of method development, aimed at detecting, identifying, and quantifying impurities that may arise during synthesis, formulation, or storage. rroij.com Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose, providing both chromatographic separation and mass spectral data for structural elucidation of unknown impurities. ijprajournal.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, particularly for volatile impurities or residual solvents. ijprajournal.com Stress testing, involving exposure of the drug to harsh conditions (e.g., acid, base, oxidation, heat, light), is performed to generate degradation products and demonstrate the stability-indicating nature of the analytical method. nih.gov

Validation Parameters (accuracy, precision, linearity, limits of detection and quantification)

Validation of analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. globalresearchonline.netdergipark.org.tr The core validation parameters include accuracy, precision, linearity, and the limits of detection and quantification. globalresearchonline.netscispace.com

Accuracy : This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. globalresearchonline.net It is often assessed by performing recovery studies, where a known amount of pure drug is "spiked" into a placebo formulation and the percentage recovered is calculated.

Precision : This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

Linearity : The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. globalresearchonline.net It is determined by analyzing a series of dilutions of a standard solution and plotting the analytical response versus concentration. The correlation coefficient (R²) is a key indicator of linearity. researchgate.net

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scispace.com Both LOD and LOQ are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net

| Validation Parameter | Typical Acceptance Criteria (for Assay) | Purpose |

| Accuracy | 98.0% - 102.0% recovery | To demonstrate the exactness of the method |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | To show the agreement between results in a short time |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2% | To demonstrate method ruggedness within a laboratory |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 | To confirm a proportional relationship between concentration and response |

| LOD | Signal-to-Noise Ratio ~3:1 | To establish the lowest concentration that can be detected |

| LOQ | Signal-to-Noise Ratio ~10:1 | To establish the lowest concentration that can be accurately measured |

| Acceptance criteria are based on general pharmaceutical industry standards and ICH guidelines. globalresearchonline.netresearchgate.net |

Stability Studies of Pharmaceutical Formulations

Stability testing is a critical component of pharmaceutical development, designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. coriolis-pharma.com These studies are essential for determining the shelf-life and recommended storage conditions for this compound formulations. europa.eu

Research into the stability of aqueous solutions of Pirbuterol has shown that its degradation is pH-dependent. nih.gov The compound exhibits the greatest stability in the pH range of 1-2, where the diprotonated form of the molecule is predominant. nih.gov The degradation process in aqueous solution was found to follow first-order kinetics, with hydrolytic degradation being a key pathway. nih.gov

Formal stability studies are conducted according to ICH guidelines, which specify the storage conditions and testing frequencies. europa.eu Studies typically include long-term testing under the intended storage conditions (e.g., 25°C/60% RH) and accelerated testing under stressed conditions (e.g., 40°C/75% RH) to predict the long-term stability profile. europa.eu

The attributes tested during a stability study for a this compound formulation would include its physical, chemical, biological, and microbiological characteristics. europa.eu This involves using validated stability-indicating analytical methods to monitor the assay of this compound, the formation of degradation products, and changes in physical properties like appearance and pH. europa.eu

Advanced Drug Delivery Systems Research

Development of Metered-Dose Aerosol Formulations

This compound has been primarily delivered to the lungs via pressurized metered-dose inhalers (MDIs). The MDI is a portable device that delivers a precise and reproducible dose of medication in aerosol form. nih.gov The development of an MDI formulation is a complex process involving the active ingredient, a propellant, and often other excipients. nih.gov

Historically, MDIs used chlorofluorocarbon (CFC) propellants. However, due to their detrimental effect on the ozone layer, they have been replaced by hydrofluoroalkane (HFA) propellants, such as HFA 134a and HFA 227. nih.govresearchgate.net This transition required significant reformulation efforts because HFAs have different physicochemical properties, including polarity and solvency, compared to CFCs. nih.gov

A this compound MDI can be formulated as either a solution or a suspension.

Solution Formulations : In this type, the drug is fully dissolved in the propellant system. A co-solvent, such as ethanol, is often required to enhance the solubility of the drug in the HFA propellant. nih.gov The advantage of a solution MDI is the delivery of a homogenous dose, eliminating the need for shaking before use.

Suspension Formulations : Here, micronized drug particles are dispersed in the propellant. A surfactant or dispersing agent, such as oleic acid or lecithin, is typically included to prevent particle aggregation and ensure dose uniformity. researchgate.net

The critical quality attributes of an MDI formulation include dose uniformity, chemical stability of the drug in the formulation, and the aerodynamic particle size distribution (APSD) of the emitted aerosol. The APSD is particularly crucial as it determines the deposition pattern of the drug in the respiratory tract. For effective delivery to the bronchioles, particles should ideally have an aerodynamic diameter between 1 and 5 micrometers.

Breath-Actuated Inhaler Technology and Performance